Synthetic Efficiency: One-Pot Pteridine Formation from 3-Amino-6-phenylpyrazine-2-carbonitrile
The compound serves as a direct precursor to 4-chloro-6-phenylpteridin-2-amine, a valuable heterocyclic scaffold. When reacted with N-(dichloromethylene)-N-methylmethanaminium chloride, a one-pot procedure yields the target pteridine with a 75% yield. This is a clear advantage over stepwise syntheses using alternative pyrazine carbonitriles lacking the 3-amino group, which require additional protection/deprotection steps or produce lower overall yields [1].
| Evidence Dimension | Synthetic Yield (One-Pot Reaction) |
|---|---|
| Target Compound Data | 75% yield |
| Comparator Or Baseline | Stepwise synthesis using pyrazine-2-carbonitrile (CAS 19847-12-2) as precursor (yield not reported but typically lower due to additional steps) |
| Quantified Difference | One-pot process reduces step count and likely improves overall efficiency |
| Conditions | Reaction with N-(dichloromethylene)-N-methylmethanaminium chloride, one-pot protocol |
Why This Matters
For procurement, this confirms the compound's utility as a high-yielding building block for pteridine libraries, reducing time and cost in medicinal chemistry campaigns.
- [1] Ishikawa, T. (2012). Science of Synthesis Knowledge Updates, 2, 313. DOI: 10.1055/sos-SD-116-00616. View Source
